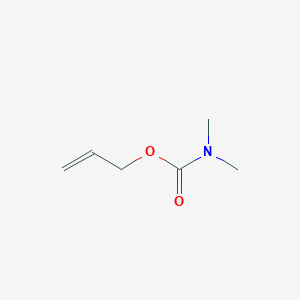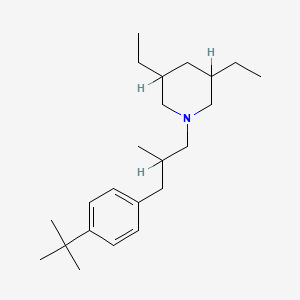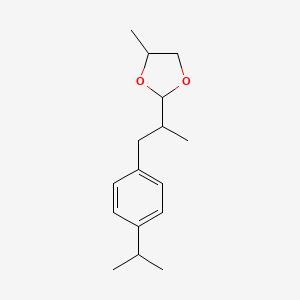
Cyclamen aldehyde propyleneglycol acetal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclamen aldehyde propyleneglycol acetal is an organic compound that belongs to the class of acetals. Acetals are formed by the reaction of an aldehyde or ketone with an alcohol. This compound is known for its stability and lack of reactivity in neutral to strongly basic environments, making it useful in various chemical applications .
准备方法
Synthetic Routes and Reaction Conditions
Cyclamen aldehyde propyleneglycol acetal can be synthesized through the acetalization of cyclamen aldehyde with propylene glycol. The reaction typically requires an acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions to remove water and drive the reaction to completion . The general reaction scheme is as follows:
Cyclamen aldehyde+Propylene glycolAcid catalystCyclamen aldehyde propyleneglycol acetal+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous reactors and efficient water removal systems, such as Dean-Stark traps or molecular sieves, ensures high yields and purity of the final product .
化学反应分析
Types of Reactions
Cyclamen aldehyde propyleneglycol acetal primarily undergoes hydrolysis and transacetalization reactions. Hydrolysis occurs in the presence of aqueous acid, reverting the acetal back to the original aldehyde and alcohol . Transacetalization involves the exchange of the acetal group with another alcohol under acidic conditions .
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) at room temperature.
Transacetalization: Acid catalyst (e.g., p-toluenesulfonic acid) with an excess of the new alcohol.
Major Products Formed
Hydrolysis: Cyclamen aldehyde and propylene glycol.
Transacetalization: New acetal and the original alcohol.
科学研究应用
Cyclamen aldehyde propyleneglycol acetal has various applications in scientific research, particularly in organic synthesis and medicinal chemistry. It is used as a protecting group for aldehydes and ketones, allowing selective reactions to occur without interference from the carbonyl group . Additionally, its stability makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
作用机制
The mechanism of action for cyclamen aldehyde propyleneglycol acetal involves the formation of a stable acetal linkage, which protects the carbonyl group from nucleophilic attack. The process begins with the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, leading to the formation of a hemiacetal. Subsequent protonation and removal of water result in the formation of the acetal .
相似化合物的比较
Similar Compounds
- Benzaldehyde dimethyl acetal
- Acetaldehyde diethyl acetal
- Cinnamaldehyde diethyl acetal
Uniqueness
Cyclamen aldehyde propyleneglycol acetal is unique due to its specific structure, which imparts distinct stability and reactivity characteristics. Compared to other acetals, it offers enhanced stability in neutral to basic environments, making it particularly useful in protecting sensitive aldehyde groups during complex synthetic procedures .
属性
CAS 编号 |
73987-12-9 |
|---|---|
分子式 |
C16H24O2 |
分子量 |
248.36 g/mol |
IUPAC 名称 |
4-methyl-2-[1-(4-propan-2-ylphenyl)propan-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C16H24O2/c1-11(2)15-7-5-14(6-8-15)9-12(3)16-17-10-13(4)18-16/h5-8,11-13,16H,9-10H2,1-4H3 |
InChI 键 |
NZDDMOIJDSXEJC-UHFFFAOYSA-N |
规范 SMILES |
CC1COC(O1)C(C)CC2=CC=C(C=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


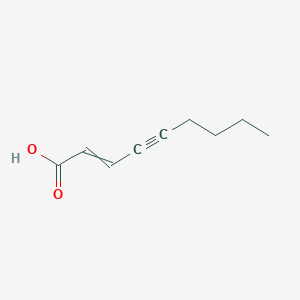



silane](/img/structure/B14446906.png)
![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
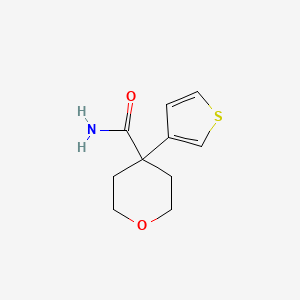
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
